4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-ethoxybenzoyl)piperidine
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Overview
Description
“(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-ethoxyphenyl)methanone” is a chemical compound with the molecular formula C19H23N3O3. It is related to the 1,2,4-oxadiazole class of compounds, which are known to have various therapeutic applications .
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole compounds has been achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The structure of 1,2,4-oxadiazole compounds has been studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Scientific Research Applications
Antitubercular Activity
A study explored the synthesis and optimization of antitubercular activities in a series of compounds similar to the chemical structure . These compounds demonstrated significant in vitro activity against Mycobacterium tuberculosis, with one compound showing a 98% killing of intracellular bacilli in mouse bone marrow-derived macrophages and was active against multidrug-resistant (MDR), extensively drug-resistant (XDR), and rifampicin-resistant clinical isolates. This research highlights the potential for developing new antitubercular agents from this chemical scaffold (Bisht et al., 2010).
Antimicrobial Activity
Another study focused on the synthesis and antimicrobial activity of new pyridine derivatives, closely related to the chemical structure of interest. The synthesized compounds exhibited variable and modest activity against tested strains of bacteria and fungi, indicating the chemical structure's potential as a basis for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Chemical Kinetics and Interactions
Research into the photochemistry of compounds related to "(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-ethoxyphenyl)methanone" has provided insights into the kinetics and mechanisms of their reactions. Studies have shown how these compounds can undergo fragmentation and form various reaction products, contributing to the understanding of their chemical behavior and potential for further chemical modifications (Tae et al., 1999).
Supramolecular Chemistry
The role of non-covalent interactions in the crystal packing of 1,2,4-oxadiazole derivatives has been examined. This research provides valuable insights into how lone pair-π interaction and halogen bonding can influence the supramolecular architecture of these compounds, which is crucial for understanding their physical properties and designing materials with desired characteristics (Sharma et al., 2019).
Selective Estrogen Receptor Modulator (SERM) Activity
One compound, closely related to the structure , was identified as a novel SERM with greater potency to antagonize estrogen in uterine tissue and human mammary cancer cells compared to raloxifene, tamoxifen, or ICI-182,780. This discovery highlights the potential for developing new therapeutic agents targeting estrogen receptors for the treatment of various conditions (Palkowitz et al., 1997).
Mechanism of Action
Oxadiazoles
This compound contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . Oxadiazoles and their derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Future Directions
The future directions for research on “(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-ethoxyphenyl)methanone” and related compounds could include further exploration of their therapeutic applications, given their potential as selective inhibitors of human carbonic anhydrase isoforms . Additionally, their potential for rearrangement into other heterocycles could be explored for novel organic synthesis applications .
Properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-24-16-7-5-15(6-8-16)19(23)22-11-9-14(10-12-22)18-21-20-17(25-18)13-3-4-13/h5-8,13-14H,2-4,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMQHUJPYWCMJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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